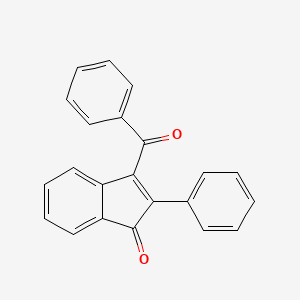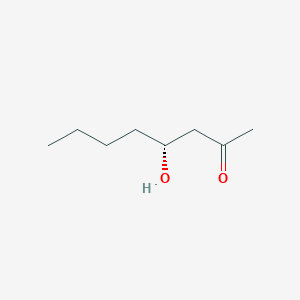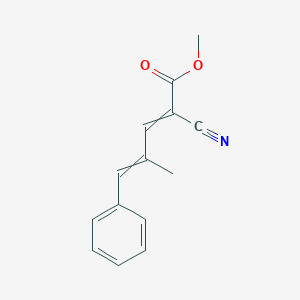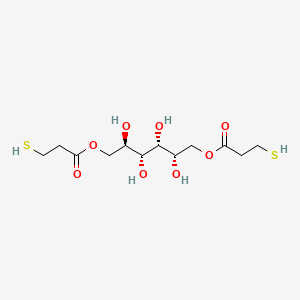![molecular formula C10H11N5O B14475675 3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one CAS No. 67513-76-2](/img/structure/B14475675.png)
3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a purine ring. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4,6-dimethyl-2-aminopyrimidine with formamide under high-temperature conditions can lead to the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and controlled reaction environments to optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the imidazole or purine rings .
Scientific Research Applications
3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Purine: Shares the purine ring structure but lacks the fused imidazole ring.
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with different biological activities.
Uniqueness
3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
67513-76-2 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
3,4,6-trimethylimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C10H11N5O/c1-6-4-15-9(16)7-8(13(2)5-11-7)14(3)10(15)12-6/h4-5H,1-3H3 |
InChI Key |
NBLOJSAIYDDVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N(C=N3)C)N(C2=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



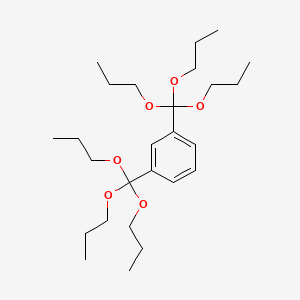
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)

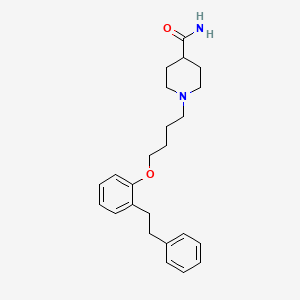




![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
